molecular formula C8H13NO2 B13466113 5-Methyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid

5-Methyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid

Cat. No.: B13466113
M. Wt: 155.19 g/mol
InChI Key: DDDRVSRYCLYJQU-UHFFFAOYSA-N
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Description

5-Methyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid is a bicyclic compound featuring a nitrogen atom (aza) in its fused ring system. Its molecular formula is C₈H₁₃NO₂, with a molecular weight of 155.19 g/mol (estimated based on structural analogs). The bicyclo[3.1.1]heptane core imports rigidity and stereochemical complexity, while the methyl group at position 5 and the carboxylic acid moiety at position 1 contribute to its physicochemical properties, such as solubility and reactivity. This compound is primarily utilized as a building block in pharmaceutical synthesis, particularly in the development of bioactive molecules targeting neurological and antimicrobial pathways .

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

5-methyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid

InChI

InChI=1S/C8H13NO2/c1-7-2-8(3-7,6(10)11)5-9-4-7/h9H,2-5H2,1H3,(H,10,11)

InChI Key

DDDRVSRYCLYJQU-UHFFFAOYSA-N

Canonical SMILES

CC12CC(C1)(CNC2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid can be achieved through the reduction of spirocyclic oxetanyl nitriles. This method involves the use of sodium borohydride (NaBH4) and cobalt(II) chloride (CoCl2) in methanol under reflux conditions, yielding the desired product in a moderate yield . Another approach involves the use of mild, photocatalytic Minisci-like conditions to introduce various heterocycles at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the scalable approach developed for 3-azabicyclo[3.1.1]heptanes can be adapted for industrial purposes. This involves the reduction of spirocyclic oxetanyl nitriles and the use of photocatalytic conditions to achieve large-scale synthesis .

Chemical Reactions Analysis

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, functional, and application-based differences between 5-methyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid and related bicyclic compounds:

Table 1: Comparative Analysis of Bicyclic Carboxylic Acid Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Bicyclo System Key Applications/Notes
This compound C₈H₁₃NO₂ 155.19 Methyl (C5) 3-aza[3.1.1] Pharmaceutical intermediate
5-(Hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride C₈H₁₃NO₃·HCl 209.72 Hydroxymethyl (C5) 3-aza[3.1.1] Enhanced solubility due to hydroxyl group; research chemical
6-Aminopenicillanic Acid (6-APA) C₈H₁₂N₂O₃S 216.26 Amino (C6), Thia (S) 4-thia-1-aza[3.2.0] Core structure for β-lactam antibiotics
5-Methoxybicyclo[3.1.1]heptane-1-carboxylic acid C₁₀H₁₄O₃ 182.22 Methoxy (C5) [3.1.1] (no heteroatom) Agrochemical intermediate
3-Boc-3-azabicyclo[3.1.1]heptane-1-carboxylic acid C₁₂H₁₉NO₄ 241.29 Boc-protected amine (N3) 3-aza[3.1.1] Protected intermediate for peptide synthesis

Key Findings from Comparative Analysis

Structural Modifications and Bioactivity: The methyl group in this compound enhances lipophilicity compared to the hydroxymethyl analog, which forms a hydrochloride salt for improved aqueous solubility . Replacement of the aza group with thia (sulfur) in 6-aminopenicillanic acid introduces antibiotic activity via β-lactam ring formation, a feature absent in the target compound .

Bicyclo Ring System Differences :

  • Bicyclo[3.1.1] systems (e.g., 5-methyl-3-aza variant) exhibit distinct conformational rigidity compared to bicyclo[3.2.0] systems (e.g., 6-APA), influencing receptor-binding selectivity in drug design .
  • The absence of heteroatoms in 5-methoxybicyclo[3.1.1]heptane-1-carboxylic acid reduces polarity, making it suitable for lipid-soluble agrochemical formulations .

Biological Activity

5-Methyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid, with the CAS number 2920127-81-5, is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, and applications based on diverse sources.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₈H₁₃NO₂
Molecular Weight155.19 g/mol
CAS Number2920127-81-5

Research indicates that compounds similar to this compound may act as inhibitors of various biological pathways. For instance, bicyclic compounds have been studied for their role in inhibiting enzymes such as γ-secretase, which is involved in the pathogenesis of Alzheimer's disease . This inhibition can lead to a decrease in amyloid-beta peptide production, thereby potentially mitigating neurodegenerative processes.

2. Antagonistic Properties

Studies have shown that related azabicyclic compounds exhibit antagonistic properties against human vanilloid receptor 1 (TRPV1) and adenosine A1 receptors . These interactions suggest a potential for developing analgesics or anti-inflammatory agents based on this compound's structure.

3. Neuropharmacological Effects

The neuropharmacological profile of azabicyclic compounds suggests they may influence dopaminergic systems, particularly as antagonists of dopamine D4 receptors . This activity could have implications for treating psychiatric disorders or conditions like schizophrenia.

Case Study 1: Synthesis and Evaluation

A study synthesized various derivatives of azabicyclo compounds, including this compound, and evaluated their biological activities against different receptor targets. The results indicated promising activity against specific receptor subtypes, highlighting the compound's potential in drug design for neurological applications .

Case Study 2: In Vivo Studies

In vivo studies conducted on related azabicyclic compounds demonstrated significant effects on pain models in rodents, suggesting that these compounds could serve as effective analgesics. The mechanism was attributed to their interaction with pain pathways involving TRPV1 and other receptors .

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